4-ETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
4-ETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities. The presence of the naphthalene moiety in this compound adds to its structural complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2H-chromen-2-one and naphthalen-1-ylmethanol.
Etherification: The key step involves the etherification of 4-ethyl-2H-chromen-2-one with naphthalen-1-ylmethanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromenone derivatives.
Substitution: Formation of substituted chromenone derivatives with various functional groups.
Scientific Research Applications
4-ETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in photochemical studies.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of photochromic materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-ETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-7-METHOXY-2H-CHROMEN-2-ONE: Lacks the naphthalene moiety, resulting in different biological activities.
7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE: Lacks the ethyl group, affecting its chemical reactivity and applications.
Uniqueness
4-ETHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of both the ethyl and naphthalene moieties, which contribute to its distinct chemical properties and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-ethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-2-15-12-22(23)25-21-13-18(10-11-20(15)21)24-14-17-8-5-7-16-6-3-4-9-19(16)17/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGGQPXURAGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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